AMG 900 is a synthetic, small-molecule compound classified as a pan-aurora kinase inhibitor. [, ] This classification signifies its ability to inhibit the activity of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C. [, , , , , ] In scientific research, AMG 900 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes, particularly those related to cell division and proliferation. [, , , , , , , , , , ]
A detailed description of the synthesis of AMG 900 can be found in the paper "Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines." [] This paper outlines the synthetic route, optimization strategies, and key structural modifications that led to the development of AMG 900.
AMG 900 exerts its biological effects by selectively inhibiting Aurora kinases A, B, and C. [, , , , , ] This inhibition disrupts the normal function of Aurora kinases in regulating critical stages of mitosis, including chromosome segregation and cytokinesis. [, , , , , ] Consequently, AMG 900 treatment leads to several cellular outcomes, including:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4